3-Methyl-1-(methylsulfanyl)but-2-EN-1-one
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Overview
Description
3-Methyl-1-(methylsulfanyl)but-2-EN-1-one is an organic compound characterized by the presence of a methyl group, a methylsulfanyl group, and a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylsulfanyl)but-2-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methylbut-2-en-1-ol and methylthiol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-methylbut-2-en-1-ol is reacted with methylthiol in the presence of a base, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Implementing purification techniques such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(methylsulfanyl)but-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted butenones.
Scientific Research Applications
3-Methyl-1-(methylsulfanyl)but-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(methylsulfanyl)but-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(methylsulfanyl)but-2-en-1-ol
- 3-Methylbut-2-en-1-ol
- 3-(Methylsulfanyl)but-2-en-1-one
Uniqueness
3-Methyl-1-(methylsulfanyl)but-2-EN-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
S-methyl 3-methylbut-2-enethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5(2)4-6(7)8-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGDIILCDEONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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